molecular formula C12H19N3O4 B2465214 1-(3-((tert-Butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid CAS No. 2137991-87-6

1-(3-((tert-Butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B2465214
CAS RN: 2137991-87-6
M. Wt: 269.301
InChI Key: FIVCTGZFUAZUIJ-UHFFFAOYSA-N
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Description

The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for protecting amines . It’s often used because it’s stable under a variety of conditions and can be removed under mildly acidic conditions .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . In the case of amino acid ionic liquids (AAILs), they can be synthesized by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids .


Molecular Structure Analysis

The Boc group consists of a carbonyl group bonded to an oxygen, which is bonded to a tert-butyl group . This structure allows it to effectively protect amines during synthesis .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, which allows the amine it was protecting to participate in further reactions . In the case of AAILs, they can be used as starting materials in dipeptide synthesis .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of various derivatives, like 1H-pyrazole-3-carboxamides and -3-carboxylates, demonstrating its versatility in forming structurally diverse molecules. These derivatives are synthesized using reactions with binucleophiles such as diaminoethane and diamino-propane, leading to products with potential pharmaceutical applications (Yıldırım, Kandemirli, & Akçamur, 2005).

Pharmaceutical Synthesis and Applications

  • A study reports the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from a starting material closely related to the compound . These derivatives have shown significant anti-microbial activities, highlighting the compound's potential in developing novel antibacterial agents (Pund et al., 2020).
  • The compound has been used in the development of guanidines and guanidinylated peptides, which have substantial therapeutic potential. Its utility in guanidinylation reactions, both in solution-phase and solid-phase conversions, underscores its importance in peptide synthesis and pharmaceutical research (Wester, Björkling, & Franzyk, 2021).

Mechanism of Action

Target of Action

It’s known that the compound is used in the synthesis of dipeptides , suggesting that its targets could be peptide bonds in proteins or enzymes involved in peptide synthesis.

Mode of Action

The compound, being a tert-butyloxycarbonyl-protected amino acid ionic liquid (Boc-AAIL), interacts with its targets through a series of chemical reactions. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base . This suggests that the compound may interact with its targets by forming amide bonds, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

The compound is involved in the synthesis of dipeptides . Dipeptides are small proteins that play crucial roles in various biochemical pathways, including protein synthesis and degradation, signal transduction, and immune response. By contributing to the formation of dipeptides, the compound indirectly affects these biochemical pathways and their downstream effects.

Pharmacokinetics

It’s known that all boc-aails are miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The compound’s action results in the formation of dipeptides . Dipeptides have various molecular and cellular effects, depending on their specific amino acid sequences. They can act as signaling molecules, regulate enzyme activity, or serve as building blocks for larger proteins.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s reactivity can be enhanced at high temperatures . Therefore, the compound’s action environment, including temperature and moisture levels, can significantly impact its effectiveness and stability.

Safety and Hazards

Boc-protected compounds can be hazardous. For example, they may be harmful if swallowed . Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information.

properties

IUPAC Name

1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)13-6-4-7-15-8-5-9(14-15)10(16)17/h5,8H,4,6-7H2,1-3H3,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVCTGZFUAZUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1C=CC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2137991-87-6
Record name 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-pyrazole-3-carboxylic acid
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